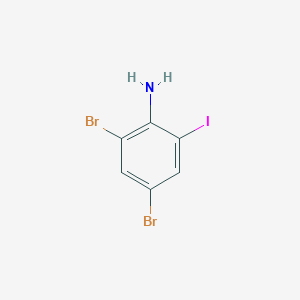

2,4-Dibromo-6-iodoaniline

Description

Properties

IUPAC Name |

2,4-dibromo-6-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITGUBCGPRNJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307525 | |

| Record name | 2,4-Dibromo-6-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-87-0 | |

| Record name | 2,4-Dibromo-6-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The iodination proceeds via electrophilic aromatic substitution, where BTMA-ICl₂ acts as a source of iodonium ions (I⁺). The electron-rich aromatic ring of 2,4-dibromoaniline facilitates regioselective iodination at the para position relative to the amino group. Typical reaction conditions involve dissolving 2,4-dibromoaniline in a polar aprotic solvent such as dichloromethane or acetonitrile, followed by the gradual addition of BTMA-ICl₂ at 0–5°C. The mixture is stirred for 12–24 hours under inert atmosphere to prevent oxidative degradation of the aniline group.

Advantages and Limitations

This method offers superior regioselectivity compared to traditional iodination agents like iodine monochloride (ICl), which often yield mixtures of mono- and di-iodinated products. However, BTMA-ICl₂ is moisture-sensitive, requiring stringent anhydrous conditions. Pilot-scale trials report yields exceeding 75%, though industrial adoption remains limited due to the reagent’s high cost and the need for specialized handling.

Alternative Sulfonation-Mediated Iodination

Prior to the advent of BTMA-ICl₂, this compound was synthesized via a sulfonation-iodination sequence starting from 2-amino-3,5-dibromobenzenesulfonic acid. While largely supplanted by direct iodination, this method retains relevance in contexts where BTMA-ICl₂ is unavailable.

Stepwise Synthesis

-

Sulfonation : 2,4-Dibromoaniline is treated with concentrated sulfuric acid at 120°C to introduce a sulfonic acid group at the 6-position, yielding 2-amino-3,5-dibromo-6-sulfobenzenesulfonic acid.

-

Iodination : The sulfonic acid intermediate undergoes iodination using potassium iodide (KI) and sodium hypochlorite (NaOCl) in aqueous HCl. The sulfonate group acts as a directing and activating group, ensuring precise iodination at the 6-position.

Challenges and Obsolescence

This route suffers from multiple drawbacks, including prolonged reaction times (48–72 hours), low yields (40–50%), and the generation of corrosive byproducts. Furthermore, the sulfonation step introduces impurities that complicate downstream purification, rendering the method unsuitable for high-purity applications.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for synthesizing this compound:

| Parameter | Direct Iodination (BTMA-ICl₂) | Sulfonation-Mediated Iodination |

|---|---|---|

| Starting Material | 2,4-Dibromoaniline | 2-Amino-3,5-dibromobenzenesulfonic Acid |

| Iodinating Agent | BTMA-ICl₂ | KI/NaOCl |

| Reaction Time | 12–24 hours | 48–72 hours |

| Yield | 75–80% | 40–50% |

| Purity | >98% | 85–90% |

| Scalability | Moderate | Low |

| Cost Efficiency | Low (expensive reagent) | Moderate |

Optimization Strategies and Industrial Considerations

Solvent and Temperature Effects

Recent studies highlight the role of solvent polarity in modulating reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the solubility of BTMA-ICl₂, reducing reaction times to 8–10 hours at 25°C. Conversely, nonpolar solvents such as toluene necessitate higher temperatures (50–60°C) but minimize side reactions like oxidative deamination.

Purification Techniques

Chromatographic purification remains the gold standard for isolating this compound. Silica gel column chromatography with hexane/ethyl acetate (8:2) eluent achieves >99% purity, albeit with 10–15% product loss. Industrial-scale recrystallization from ethanol/water mixtures offers a cost-effective alternative, though purity is marginally lower (95–97%) .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while oxidation and reduction can produce different amine derivatives.

Scientific Research Applications

Agricultural Chemistry

Growth Regulation in Crops

One of the prominent applications of 2,4-dibromo-6-iodoaniline is in the regulation of plant growth. It has been studied as a plant growth regulator, particularly for controlling stem growth in graminaceous crops. A notable method involves applying the compound in specific concentrations to foliage and stems, resulting in dwarfing and stiffening effects on plants such as barley.

Case Study: Dwarfing Effects on Barley

A study evaluated the dwarfing effect of this compound when applied as a postemergence spray. The results indicated significant height reduction at varying application rates:

| Compound | Rate (kg/ha) | Height Reduction (cm) | % Reduction |

|---|---|---|---|

| Control | -- | 31.4 | -- |

| This compound | 0.28 | 20.7 | 32.4 |

| 0.56 | 21.3 | 36.8 | |

| 1.12 | 24.5 | 39.1 |

The data suggests that higher concentrations lead to more substantial reductions in plant height, indicating its potential as an effective growth regulator .

Organic Synthesis

Synthesis of Polyfunctionalized Compounds

This compound serves as a key intermediate in the synthesis of various polyfunctionalized biphenyls and other complex organic molecules. Its halogenated structure allows for further functionalization through reactions such as cross-coupling and nucleophilic substitution.

Example Reaction Pathways

In organic synthesis, it can be transformed into other valuable compounds through methodologies like:

- Palladium-Catalyzed Reactions : Utilized for creating indole derivatives by coupling with terminal alkynes.

- Electrochemical Oxidation : This method has been explored for generating reactive intermediates that can undergo further transformations .

Material Science

Development of Functional Materials

The compound is also investigated for its potential in developing functional materials due to its unique electronic properties imparted by the halogen substituents. These materials can be utilized in electronic devices or as sensors.

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-iodoaniline exerts its effects involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

2,4-Dibromoaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

2-Iodoaniline: Contains only one iodine atom, resulting in different chemical properties and reactivity.

4-Bromo-2-iodoaniline: Similar structure but with different positioning of halogen atoms, leading to variations in reactivity and applications.

Uniqueness

2,4-Dibromo-6-iodoaniline is unique due to the specific arrangement of bromine and iodine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research.

Biological Activity

2,4-Dibromo-6-iodoaniline is an aromatic amine characterized by the presence of bromine and iodine substituents on the benzene ring. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and agricultural applications due to its unique chemical properties and biological activities.

- Molecular Formula : CHBrI

- Molecular Weight : Approximately 309.9 g/mol

- Appearance : Solid, typically white to pale yellow crystalline form

- Solubility : Soluble in various organic solvents

The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions enable the compound to interact with biological molecules, potentially leading to therapeutic effects or phytotoxicity.

Antimicrobial Properties

Research indicates that similar compounds exhibit significant antimicrobial activities. For instance, studies on halogenated anilines have shown that they can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or function.

Phytotoxic Effects

This compound has been evaluated for its effects on plant growth. In agricultural studies, it demonstrated notable phytotoxicity, which can be beneficial for controlling unwanted plant species.

| Treatment Concentration (kg/ha) | Height Reduction (cm) | Stiffness (g) |

|---|---|---|

| Control | - | - |

| 0.28 | 16.2 | 125 |

| 0.56 | 19.6 | 185 |

| 1.12 | 20.0 | 160 |

This table summarizes the effects observed in barley plants treated with varying concentrations of the compound, indicating a dose-dependent response in height reduction and increased stiffness.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results suggest that while the compound exhibits some level of cytotoxicity, it may be selective depending on the concentration and exposure time.

Case Studies

- Synthesis and Characterization : A study detailed the synthesis of polyfunctionalized biphenyls using this compound as a precursor. The resulting compounds were evaluated for their biological activities, indicating potential applications in drug development .

- Phytotoxicity Assessment : Another study investigated the effects of this compound on barley plants under controlled greenhouse conditions. The results highlighted significant reductions in plant height and increased stiffness at specific dosages, suggesting its potential as a herbicide .

- Electrochemical Behavior : Research into the electrochemical oxidation of related anilines revealed insights into their reactivity profiles and potential applications in organic synthesis . This understanding could lead to the development of new derivatives with enhanced biological activities.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-6-iodoaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated anilines like this compound often involves sequential halogenation. For analogous compounds (e.g., 6-chloro-2,4-dinitroaniline), sodium hypochlorite (NaClO) under controlled temperatures (45–50°C) and stoichiometric ratios (e.g., 1:1.5:4.5 for substrate:NaClO:HCl) has been effective . Researchers should optimize halogenation order (Br vs. I) to minimize steric hindrance and side reactions. Purity can be monitored via HPLC or GC, with recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improving crystal quality .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR can identify aromatic protons and substitution patterns, though heavy halogens (Br, I) may cause signal broadening. -NMR and 2D experiments (e.g., HSQC) clarify carbon-halogen coupling.

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemical ambiguities and validates bond lengths/angles.

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight and isotopic patterns from bromine/iodine.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Storage should be in sealed containers under inert atmosphere (N or Ar) to prevent degradation. Waste disposal must comply with hazardous chemical guidelines, as halogenated anilines may release toxic byproducts (e.g., HBr, HI) upon combustion .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from crystal packing effects or dynamic disorder. Refinement using SHELXL with TWIN/BASF commands accounts for twinning, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) model gas-phase conformations. Comparing experimental (XRD) and theoretical bond angles/van der Waals radii identifies steric clashes or solvent interactions .

Q. What strategies are recommended for designing catalytic reactions using this compound as a ligand precursor?

- Methodological Answer : The compound’s halogen-rich structure can act as a ligand in transition-metal complexes (e.g., Ru or Pd). For example, dibromo ligands in ruthenium catalysts (e.g., XylSKEWPHOS systems ) enhance enantioselectivity in asymmetric hydrogenation. Optimize metal-ligand ratios (1:1 to 1:2) and reaction solvents (e.g., THF or DCM) to stabilize coordination geometry. Monitor progress via -NMR or in-situ IR.

Q. How should researchers approach environmental risk assessment of this compound given limited ecotoxicity data?

- Methodological Answer : Use surrogate data from structurally similar compounds (e.g., 2-bromo-4,6-dinitroaniline) to estimate persistence, bioaccumulation, and toxicity. Conduct QSAR modeling with EPI Suite or TEST software to predict biodegradation half-lives. Experimental assays (e.g., Daphnia magna toxicity testing) are recommended for regulatory compliance .

Q. How can kinetic vs. thermodynamic control optimize regioselective functionalization of this compound?

- Methodological Answer : Kinetic control (low temps, fast reactions) favors substitution at more reactive positions (e.g., iodine due to weaker C-I bonds). Thermodynamic control (higher temps, prolonged reaction times) may shift selectivity toward bromine sites. Use time-resolved HPLC to track intermediates and optimize conditions (e.g., Pd-catalyzed cross-coupling with Suzuki-Miyaura reagents).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.